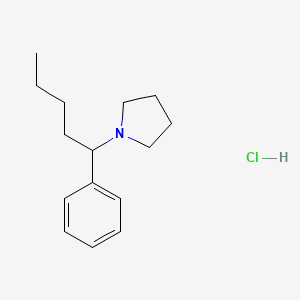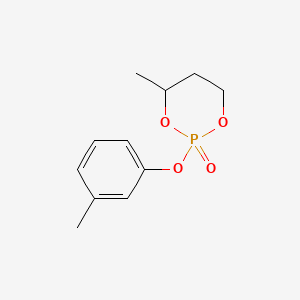
1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide is a chemical compound with the molecular formula C11H15O4P It is known for its unique structure, which includes a phosphorus atom bonded to an oxygen atom, forming a dioxaphosphorinane ring
Métodos De Preparación
The synthesis of 1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide typically involves the reaction of phosphorus trichloride with an alcohol or phenol derivative, followed by oxidation. The specific synthetic routes and reaction conditions can vary, but a common method includes:
Reaction with Alcohol or Phenol: Phosphorus trichloride reacts with an alcohol or phenol derivative to form an intermediate.
Oxidation: The intermediate is then oxidized to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide can be compared with other similar compounds, such as:
1,3,2-Dioxaphosphorinane, 4-methyl-2-(p-tolyloxy)-, 2-oxide: Similar structure but with a different substituent on the aromatic ring.
1,3,2-Dioxaphosphorinane, 4-methyl-2-(o-tolyloxy)-, 2-oxide: Another similar compound with a different position of the substituent on the aromatic ring.
The uniqueness of this compound lies in its specific substituent arrangement, which can influence its reactivity and applications.
Propiedades
Número CAS |
73972-77-7 |
|---|---|
Fórmula molecular |
C11H15O4P |
Peso molecular |
242.21 g/mol |
Nombre IUPAC |
4-methyl-2-(3-methylphenoxy)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C11H15O4P/c1-9-4-3-5-11(8-9)15-16(12)13-7-6-10(2)14-16/h3-5,8,10H,6-7H2,1-2H3 |
Clave InChI |
LSBMBRVHZCTEPP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCOP(=O)(O1)OC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


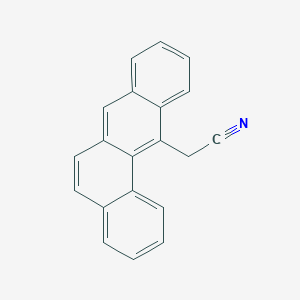

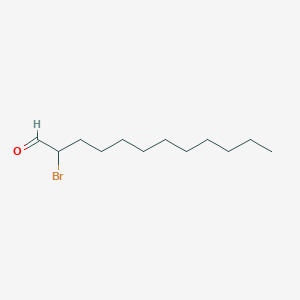
![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)
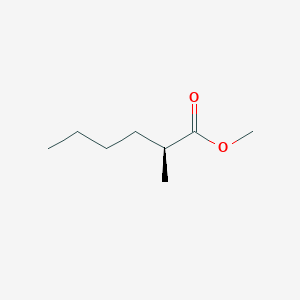


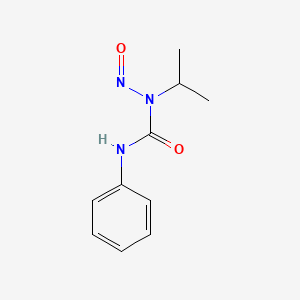
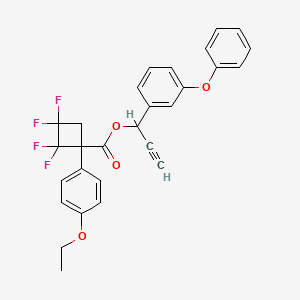
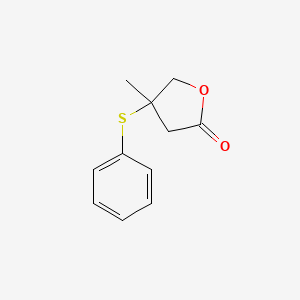
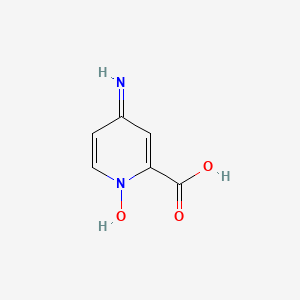

![1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14445327.png)
